molecular formula C20H22ClN3O3S B11397450 N'-{4-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine

N'-{4-[(4-chlorophenyl)sulfonyl]-2-phenyl-1,3-oxazol-5-yl}-N,N-dimethylpropane-1,3-diamine

Cat. No.: B11397450
M. Wt: 419.9 g/mol
InChI Key: BVYDBHPZXCLXDX-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines a chlorobenzenesulfonyl group with an oxazole ring, making it a valuable subject of study for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of chlorobenzene with chlorosulfonic acid to produce 4-chlorobenzenesulfonyl chloride . This intermediate is then reacted with appropriate amines and other reagents under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale reactions with optimized conditions to ensure high yield and purity. The use of advanced catalysts and reaction monitoring techniques is common to achieve efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorobenzenesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzenesulfonyl)-N-[3-(dimethylamino)propyl]-2-phenyl-1,3-oxazol-5-amine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse research applications.

Properties

Molecular Formula

C20H22ClN3O3S

Molecular Weight

419.9 g/mol

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-phenyl-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine

InChI

InChI=1S/C20H22ClN3O3S/c1-24(2)14-6-13-22-19-20(23-18(27-19)15-7-4-3-5-8-15)28(25,26)17-11-9-16(21)10-12-17/h3-5,7-12,22H,6,13-14H2,1-2H3

InChI Key

BVYDBHPZXCLXDX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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